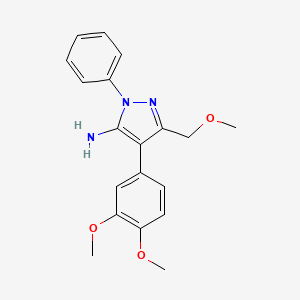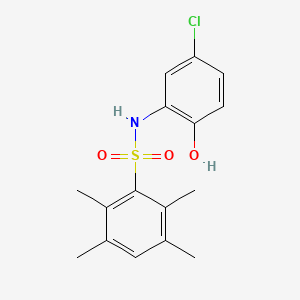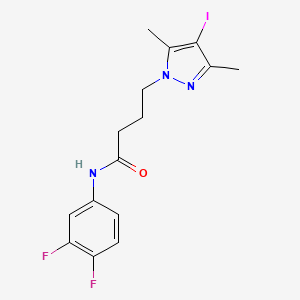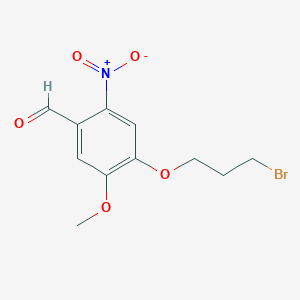
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the phenyl rings: The phenyl rings with methoxy substituents can be introduced through a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
4-(3,4-ジメトキシフェニル)-3-(メトキシメチル)-1-フェニル-1H-ピラゾール-5-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。メトキシ基とメトキシメチル基は、これらの標的に結合する上で重要な役割を果たし、化合物の生物学的活性を影響を与えます。正確な経路と分子標的は、特定の用途と使用の状況によって異なる場合があります。
類似化合物との比較
類似化合物
4-(3,4-ジメトキシフェニル)-1-フェニル-1H-ピラゾール-5-アミン: メトキシメチル基がありません。これは、その化学反応性と生物学的活性を影響を与える可能性があります。
3-(メトキシメチル)-1-フェニル-1H-ピラゾール-5-アミン: フェニル環上のメトキシ基がありません。これは、その特性を変化させる可能性があります。
4-(3,4-ジメトキシフェニル)-3-(メチル)-1-フェニル-1H-ピラゾール-5-アミン: メトキシメチル基の代わりにメチル基が含まれています。これは、その相互作用と安定性に影響を与える可能性があります。
独自性
4-(3,4-ジメトキシフェニル)-3-(メトキシメチル)-1-フェニル-1H-ピラゾール-5-アミンは、メトキシ基とメトキシメチル基の両方が存在することによってユニークです。これは、その独特の化学的および生物学的特性に貢献します。これらの官能基は、さまざまな科学的および産業的用途において、汎用性の高い化合物としての可能性を高めます。
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-5-(methoxymethyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C19H21N3O3/c1-23-12-15-18(13-9-10-16(24-2)17(11-13)25-3)19(20)22(21-15)14-7-5-4-6-8-14/h4-11H,12,20H2,1-3H3 |
InChIキー |
TXJOIBNOKMBXBW-UHFFFAOYSA-N |
正規SMILES |
COCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11479989.png)
![(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one](/img/structure/B11480004.png)
![5-(4-Methoxyphenyl)-3'-nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11480005.png)



![5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11480027.png)
![diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate](/img/structure/B11480034.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11480038.png)

![N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11480052.png)
![[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11480056.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11480065.png)
